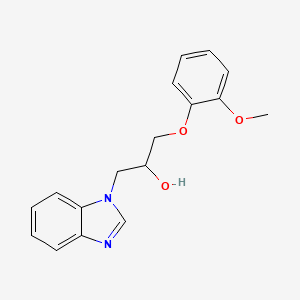

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

Description

Properties

IUPAC Name |

1-(benzimidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-21-16-8-4-5-9-17(16)22-11-13(20)10-19-12-18-14-6-2-3-7-15(14)19/h2-9,12-13,20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHVIHMBTABNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method includes the reaction of 1-(2-methoxyphenoxy)-3-chloropropane with benzimidazole under basic conditions to yield the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted benzimidazole or methoxyphenoxy derivatives.

Scientific Research Applications

1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to various biological macromolecules, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Pharmacological Profiles

Pharmacological and Functional Differences

Cardiovascular Activity

- Adrenolytic Effects: The target compound shares α1/β1-adrenoceptor antagonism with (RS)-9, a lead compound in cardiovascular research. Both reduce systolic/diastolic blood pressure, but (RS)-9 exhibits superior antiarrhythmic activity due to its indole-oxy moiety and ethylamino linker .

- Mechanistic Divergence : Unlike (RS)-9, the benzodiazol-1-yl group in the target compound may enhance selectivity for vascular smooth muscle receptors, reducing off-target spasmolytic effects .

Antifungal Activity

- Triazole vs. Benzimidazole Scaffolds: The target compound’s benzodiazol-1-yl group confers weaker CYP51 binding compared to triazole-containing analogs like 8g, which achieve nanomolar antifungal potency .

- Substituent Impact: Dichlorophenyl or indole groups in antifungal analogs improve lipophilicity and membrane penetration, whereas the 2-methoxyphenoxy group in the target compound may limit bioavailability .

Ion Channel Modulation

- This suggests that imino-benzimidazole substituents, rather than benzodiazol-1-yl groups, are critical for ion channel activity .

Pharmacokinetic and Metabolic Profiles

- Enantiomer-Specific Metabolism : Racemic analogs like (RS)-9 undergo stereoselective hepatic clearance in rats, with (S)-enantiomers showing prolonged half-lives (~6.2 hrs vs. 4.8 hrs for (R)-enantiomers) . Similar stereochemical effects are anticipated for the target compound.

- Tissue Distribution : Indole-oxy derivatives exhibit high accumulation in the liver and kidneys, whereas benzodiazol-1-yl analogs may display distinct tissue tropism due to altered polarity .

Biological Activity

The compound 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

- IUPAC Name : 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol

- Molecular Formula : C17H18N2O3

- Molecular Weight : 298.34 g/mol

- Topological Polar Surface Area : 118.4 Ų

- XLogP : 2.4

| Property | Value |

|---|---|

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 8 |

The compound functions primarily as an inhibitor of specific bromodomain-containing proteins, notably TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in various cancers, making them significant therapeutic targets.

Inhibition Studies

Research indicates that this compound exhibits a high affinity for TRIM24 and BRPF1, with an inhibition constant (Kd) in the low nanomolar range. This suggests that it could effectively disrupt the interactions necessary for these proteins' roles in tumor proliferation and survival.

Case Studies

- Antitumor Activity : In vivo studies have demonstrated that the compound can suppress tumor growth in mouse xenograft models. The efficacy was correlated with drug exposure levels, indicating that optimal dosing is crucial for achieving therapeutic effects.

- Cellular Potency : The compound has shown cellular potency with an EC50 value around 50 nM, highlighting its potential effectiveness at low concentrations.

Comparative Studies

A comparative analysis of similar compounds reveals that while many exhibit some level of biological activity against cancer cell lines, the unique structure of this compound allows for selective targeting of TRIM24 and BRPF1, which may lead to fewer off-target effects.

| Compound Name | EC50 (nM) | Target Protein(s) |

|---|---|---|

| 1-(1H-1,3-benzodiazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol | 50 | TRIM24, BRPF1 |

| IACS-9571 | 31 | TRIM24 |

| GDC-0032 | >100 | PI3K |

Recent Discoveries

Recent studies have focused on the structure-guided design of inhibitors targeting TRIM24 and BRPF1. The development of this compound was influenced by crystallographic data demonstrating how it binds to these proteins, providing insights into optimizing its structure for enhanced activity.

Pharmacokinetics

Pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, which are critical for its potential use in clinical settings. Further research is needed to fully elucidate its metabolic pathways and elimination processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.